Imipenem monohydrate
CAS No.: 74431-23-5
VCID: VC0018548
Molecular Formula: C12H17N3O4S
Molecular Weight: 299.35 g/mol
* For research use only. Not for human or veterinary use.
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Description | Imipenem monohydrate is a monohydrate form of imipenem, which is a broad-spectrum, semisynthetic, intravenous beta-lactam antibiotic of the carbapenem subgroup . Imipenem exhibits antibacterial activity against both gram-positive and gram-negative bacteria . It is effective against many multiresistant strains and stable to many beta-lactamases . Imipenem prevents bacterial cell wall synthesis by inhibiting penicillin-binding proteins . It was first approved by the FDA in November 1985 as the combination product Primaxin, marketed by Merck & Co . Imipenem is commonly used in combination with cilastatin and is now available in a triple-drug product with cilastatin and relebactam . Similar compounds include meropenem, which is known for having greater activity against Gram-negative bacteria, and ertapenem, which exhibits a longer half-life due to increased binding to plasma proteins . |
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CAS No. | 74431-23-5 |
Product Name | Imipenem monohydrate |
Molecular Formula | C12H17N3O4S |
Molecular Weight | 299.35 g/mol |
IUPAC Name | (5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C12H17N3O4S/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/t6-,7-,9-/m1/s1 |
Standard InChIKey | ZSKVGTPCRGIANV-ZXFLCMHBSA-N |
SMILES | CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.O |
Canonical SMILES | CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O |
Synonyms | Anhydrous Imipenem Anhydrous, Imipenem Imipemide Imipenem Imipenem Anhydrous Imipenem, Anhydrous MK 0787 MK-0787 MK0787 N Formimidoylthienamycin N-Formimidoylthienamycin |
Reference | Guzmán, Flavio, MD. /Beta Lactams Antibiotics (penicillins and Cephalosporins) Mechanism of Action.” Medical Pharmacology. Pharmacology Corner, 29 Nov. 2008. Web. 21 Aug. 2012.Pitout JD, Sanders CC, Sanders WE Jr. Antimicrobial resistance with focus on beta-lactam resistance in gram-negative bacilli. Am J Med 1997; 103:51. |
PubChem Compound | 104838 |
Last Modified | Sep 15 2023 |
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